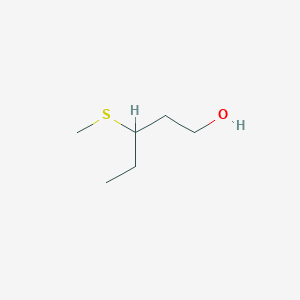
3-(Methylsulfanyl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)pentan-1-ol is an organic compound with the molecular formula C6H14OS It belongs to the class of alcohols and contains a sulfanyl (thiol) group attached to the third carbon of a pentanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropentan-1-ol with sodium methylthiolate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The alcohol group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pentane derivatives.
Substitution: Chlorinated pentane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)pentan-1-ol involves its functional groups. The thiol group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopropanol: Contains a thiol group but has a shorter carbon chain.
3-Methylthiopropanol: Similar structure but with a different carbon chain length.
2-Methylsulfanyl-ethanol: Contains a thiol group but with a different position of the hydroxyl group.
Uniqueness: 3-(Methylsulfanyl)pentan-1-ol is unique due to its specific combination of a thiol and hydroxyl group on a pentane chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
51755-75-0 |
|---|---|
Molekularformel |
C6H14OS |
Molekulargewicht |
134.24 g/mol |
IUPAC-Name |
3-methylsulfanylpentan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-3-6(8-2)4-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
RGRYCZARFMTZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCO)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


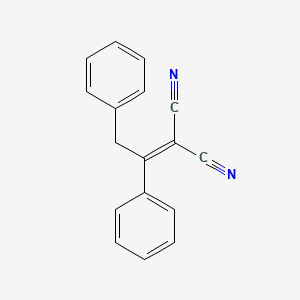
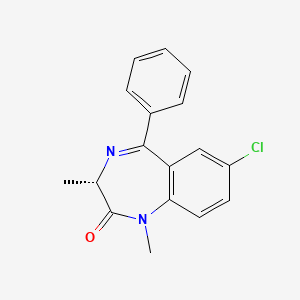
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
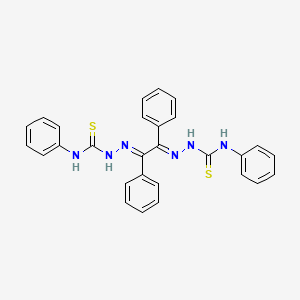

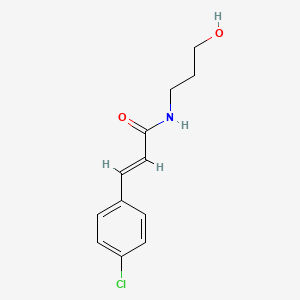
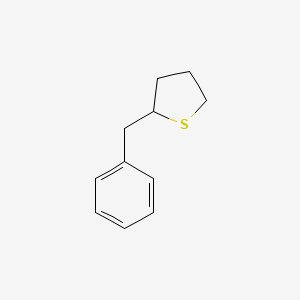


methanone](/img/structure/B14659509.png)


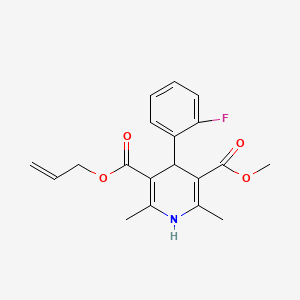
-lambda~5~-phosphane](/img/structure/B14659523.png)
